5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
66999-66-4 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-ethoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7-10-9-6-11(7)8/h3-6H,2H2,1H3 |
InChI Key |
ZENFRHMVNVSBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NN=CN21 |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation of 5 Ethoxy 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine derivatives. It provides detailed information about the hydrogen, carbon, and other atomic nuclei environments within the molecule.
¹H NMR spectroscopy is fundamental for identifying the protons within the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine structure. The chemical shifts (δ) of the protons are influenced by their electronic environment and their proximity to substituents on the fused ring system.
In derivatives of the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine scaffold, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm. For instance, in a 6-(trifluoromethyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine derivative, a singlet corresponding to the proton at position 5 can be observed at a chemical shift as high as 9.25 ppm. nih.gov Protons on substituted groups, such as the methylene protons of a benzyl group, often appear as singlets or multiplets in the range of δ 5.0 to 5.6 ppm. nih.govrsc.org
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine Derivatives
| Compound/Derivative | H-5 | H-6 | H-7 | H-8 | Other Key Protons | Solvent |
|---|---|---|---|---|---|---|
| N-((6-(Trifluoromethyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | 9.28 (s) | - | 7.98 (m) | 7.62 (d) | 5.18 (s, CH₂) | DMSO-d₆ |
| 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl)benzamide | 9.25 (s) | - | 7.96 (m) | 7.61 (dd) | 5.04 (d, CH₂) | DMSO-d₆ |
| 2-(4-methoxybenzyl)-5-(methylthio)-2H-thiazolo[4,5-d] nih.govrsc.orgrsc.orgtriazole (related scaffold) | - | - | - | - | 7.35 (d), 6.87 (d), 5.60 (s, CH₂), 3.79 (s, OCH₃), 2.79 (s, SCH₃) | CDCl₃ |
Note: Data is compiled from various derivatives of the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine and related triazolo-fused heterocyclic systems. nih.govrsc.orgmdpi.com The exact chemical shifts for 5-Ethoxy- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine would require experimental verification.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine core are characteristic. The carbons of the pyridine ring typically resonate between δ 110 and 150 ppm, while the carbons of the triazole ring can be found further downfield, often above δ 145 ppm. nih.gov
For example, in a substituted 6-(trifluoromethyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine, the carbon attached to the trifluoromethyl group (C-6) shows a characteristic quartet due to C-F coupling. nih.gov The chemical shifts are also sensitive to the electronic effects of substituents.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Carbons in nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine Derivatives
| Compound/Derivative | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Other Key Carbons | Solvent |
|---|---|---|---|---|---|---|---|---|
| N-((6-(Trifluoromethyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide | 149.4 | 125.6 | 116.5 (q) | 127.2 | 119.4 | 147.0 | 33.8 (CH₂) | DMSO-d₆ |
| 3-Bromo-4-hydroxy-N-((6-(trifluoromethyl)- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl)benzamide | 149.4 | 125.8 (q) | 116.2 (q) | 123.5 | 117.2 | 147.1 | 33.8 (CH₂) | DMSO-d₆ |
Note: Data is compiled from various derivatives of the nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine and related triazolo-fused heterocyclic systems. nih.govmdpi.com The exact chemical shifts for 5-Ethoxy- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine would require experimental verification.
Information regarding the ³¹P NMR analysis of phosphonylated derivatives of 5-Ethoxy- nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine was not available in the consulted search results. This technique would be specifically relevant for derivatives that have been functionalized with phosphorus-containing groups, where the chemical shift of the ³¹P nucleus would provide insight into its chemical environment and oxidation state.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine derivatives, high-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula with high accuracy. nih.govrsc.orgmdpi.com
In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or, in some cases, a deprotonated ion [M-H]⁻. nih.govunito.it The fragmentation patterns of related fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often involve the initial loss of substituents from the main core. researchgate.net For instance, an ethoxy group would likely be lost as ethylene (28 Da) or an ethoxy radical (45 Da). The subsequent fragmentation would involve the cleavage of the heterocyclic rings, often with the loss of small molecules like HCN (27 Da). researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FTIR spectrum of a nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyridine derivative displays characteristic absorption bands corresponding to the vibrations of its structural components. The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the region of 3000–3100 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the fused aromatic ring system give rise to a series of bands in the 1400–1600 cm⁻¹ region. researchgate.netnih.gov
For a 5-ethoxy substituted derivative, one would expect to see characteristic C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties in the 2850–3000 cm⁻¹ range. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage would also be prominent, typically appearing around 1250 cm⁻¹. mdpi.com
Specific bands observed in derivatives include:
~3300-3100 cm⁻¹: N-H stretching (if secondary amines or amides are present as substituents). nih.gov
~2900-3000 cm⁻¹: Aliphatic C-H stretching from substituents. nih.gov
~1650 cm⁻¹: C=O stretching in amide-substituted derivatives. nih.gov
~1500-1600 cm⁻¹: Aromatic C=C and C=N ring stretching. nih.govnih.gov
~1100-1300 cm⁻¹: C-F stretching for trifluoromethyl-substituted compounds. nih.gov
The structural and spectroscopic properties of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine have been analyzed, showing characteristic bands for N-H stretching and bending vibrations, which further illustrates the utility of FTIR in identifying functional groups attached to the core scaffold. nih.gov
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. While a dedicated FT-Raman spectrum for 5-Ethoxy- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine is not available, extensive analysis has been performed on the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.govresearchgate.net The FT-Raman spectrum for this analogue was recorded in the 80–4000 cm⁻¹ range and interpreted with the aid of Density Functional Theory (DFT) calculations to assign the observed vibrational bands. nih.gov
For 5-Ethoxy- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, one would anticipate a spectrum characterized by vibrations of the fused heterocyclic ring system and the ethoxy substituent. Key expected Raman bands would include:
Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring, typically appearing in the 3000–3100 cm⁻¹ region.
Aliphatic C-H Stretching: Symmetric and asymmetric stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the ethoxy substituent, expected between 2850 and 3000 cm⁻¹.
Ring Stretching Modes: A series of complex bands between 1300 and 1650 cm⁻¹ corresponding to the stretching and deformation of the C-C and C-N bonds within the fused triazolopyridine ring system. nih.gov
C-O Stretching: Vibrations associated with the ethoxy C-O bond, which are typically found in the 1000-1300 cm⁻¹ range.
Ring Breathing and Deformation Modes: Lower frequency bands below 1000 cm⁻¹ corresponding to in-plane and out-of-plane deformations of the entire fused ring structure.
The table below details the experimental FT-Raman assignments for the analogue 1,2,4-triazolo[4,3-a]pyridin-3-amine, which serves as a valuable reference. nih.gov
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3153 | ν(N−H⋯N) stretching |
| 1645 | δ(NH₂) scissoring + ν(Ring) stretching |
| 1576 | ν(Ring) stretching |
| 1423 | δ(N–H⋯N) in-plane bending |
| 1343 | ν(Ring) stretching + δ(CH) bending |
| 998 | Ring breathing mode |
Analysis of Hydrogen Bonding Signatures in Vibrational Spectra
Vibrational spectroscopy is particularly sensitive to the presence of intermolecular interactions such as hydrogen bonds. These interactions typically cause a red shift (a shift to lower wavenumbers) and broadening of the stretching frequency of the donor group (e.g., O-H, N-H).
In studies of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the formation of N–H⋯N hydrogen bonds is clearly identified in its vibrational spectra. nih.gov The FTIR spectrum shows a very broad and strong band in the 2700–3400 cm⁻¹ range, with the ν(N–H⋯N) stretching vibration observed at 3153 cm⁻¹. nih.gov The corresponding in-plane bending vibration, δ(N–H⋯N), is assigned to a band at 1420 cm⁻¹ in the IR spectrum and 1423 cm⁻¹ in the Raman spectrum. nih.gov
X-ray Crystallography
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SCXRD) has been successfully applied to elucidate the structures of several nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives. Notable examples include detailed structural analyses of 1,2,4-triazolo[4,3-a]pyridin-3-amine nih.govresearchgate.net, 3-(pyridin-4-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, and its 6-bromo derivative. mdpi.comresearchgate.net These studies provide a robust framework for understanding the molecular geometry and packing behavior of this class of compounds. The insights gained are directly applicable for predicting the solid-state structure of 5-Ethoxy- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine.
Analysis of Crystal System and Space Group Determination
The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within it. Analysis of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives reveals a propensity for crystallization in the monoclinic system. nih.govmdpi.comresearchgate.net For instance, 1,2,4-triazolo[4,3-a]pyridin-3-amine crystallizes in the centrosymmetric space group P2₁/n. nih.gov Similarly, both 3-(pyridin-4-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine and its 6-bromo analogue crystallize in the monoclinic P 2₁/c space group. mdpi.comresearchgate.net This consistent observation suggests that 5-Ethoxy- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine is also likely to adopt a monoclinic crystal system.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[4,3-a]pyridin-3-amine | Monoclinic | P2₁/n | nih.gov |
| 3-(Pyridin-4-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | mdpi.comresearchgate.net |
| 6-Bromo-3-(pyridin-4-yl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | mdpi.comresearchgate.net |
Elucidation of Intermolecular Interactions, including Hydrogen Bonds
The crystal packing of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives is governed by a combination of intermolecular forces. In the structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the dominant interaction is a pair of N–H⋯N hydrogen bonds that link two molecules together, forming a classic R²₂(8) ring motif. nih.gov
In derivatives lacking strong hydrogen bond donors, such as 5-Ethoxy- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, the packing is expected to be directed by weaker C–H⋯N and C–H⋯O hydrogen bonds, along with π–π stacking interactions between the planar aromatic ring systems. mdpi.com The oxygen atom of the ethoxy group is a competent hydrogen bond acceptor, and the nitrogen atoms of the triazole and pyridine rings can also serve in this capacity. These interactions, while individually weak, collectively determine the supramolecular architecture of the crystal.
Conformational Analysis and Planarity of Ring Systems
A key structural feature of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold is its high degree of planarity. Single-crystal X-ray studies on derivatives consistently show that the fused bicyclic system is nearly flat. In the case of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the asymmetric unit contains two independent molecules, and the dihedral angles between the planes of the pyridine and triazole rings are minimal, at just 3.1(1)° and 1.8(1)°. nih.gov This planarity facilitates efficient crystal packing and enables significant π–π stacking interactions between adjacent molecules. It is therefore highly probable that the fused ring system of 5-Ethoxy- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine also adopts a planar conformation. The ethoxy substituent would have rotational freedom around the C-O and O-C bonds, and its preferred conformation in the solid state would be one that minimizes steric hindrance while optimizing intermolecular contacts.
Electron Absorption and Luminescence Spectroscopy of 5-Ethoxy-mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine and its Derivatives
The study of the electronic transitions and photoluminescent properties of heterocyclic compounds like 5-Ethoxy- mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine is crucial for understanding their potential applications in various fields, including materials science and medicinal chemistry. Electron absorption (UV-Vis) and luminescence spectroscopy are powerful tools to probe the electronic structure and excited-state dynamics of these molecules. While specific photophysical data for 5-Ethoxy- mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine is not extensively available in the current literature, the spectroscopic characteristics of the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, provide significant insights into the expected behavior of this class of molecules.
Measurement and Interpretation of UV-Vis Spectra
The UV-Vis absorption spectrum of a molecule reveals information about the electronic transitions from the ground state to various excited states. For π-conjugated systems like the mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine core, the absorption bands typically arise from π → π* and n → π* transitions.
The absorption spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a structural analog of the target compound, exhibits a complex pattern with distinct bands. mdpi.comnih.gov A strong, intricate spectral pattern is observed in the 200–400 nm range, which is characteristic of the coupled π-ring systems present in the molecule. mdpi.com Additionally, a weaker doublet is reported in the 400–600 nm region. mdpi.com The electronic properties and transitions can be further understood through computational studies, such as Density Functional Theory (DFT) calculations, which help in assigning the observed spectral bands to specific molecular orbitals. mdpi.com
The introduction of an ethoxy group at the 5-position of the pyridine ring is expected to influence the electronic properties of the mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine scaffold. The oxygen atom of the ethoxy group possesses lone pairs of electrons that can participate in resonance with the aromatic system, acting as an electron-donating group. This donation of electron density into the π-system can affect the energy levels of the molecular orbitals, potentially leading to a shift in the absorption maxima. Generally, electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. The exact position and intensity of the absorption bands for 5-Ethoxy- mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine would depend on the interplay of electronic and steric effects, as well as the solvent environment.
Table 1: UV-Vis Absorption Data for 1,2,4-triazolo[4,3-a]pyridin-3-amine
| Spectral Range (nm) | Description |
| 200–400 | Strong, complex spectral pattern |
| 400–600 | Weaker doublet |
Data based on the reported spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.com
Analysis of Luminescence Properties and Stokes Shifts
Luminescence spectroscopy provides information about the de-excitation pathways of a molecule from its excited state back to the ground state. This process can occur through fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). The difference in wavelength or energy between the absorption maximum and the emission maximum is known as the Stokes shift.
For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the luminescence spectrum shows a significant Stokes shift. mdpi.comnih.gov The reported Stokes shifts derived from the optical spectra were substantial, with a value of 9410 cm⁻¹ attributed to the triazole ring and 7625 cm⁻¹ for the pyridine ring. mdpi.comnih.gov Such large Stokes shifts are often indicative of a significant difference in the geometry of the molecule between its ground and excited states. The emission for this compound was observed in the range of 460–545 nm. mdpi.com
The presence of the ethoxy group in 5-Ethoxy- mdpi.comijbr.com.pkresearchgate.nettriazolo[4,3-a]pyridine would likely modulate its luminescence properties. The electron-donating nature of the ethoxy group could influence the energy of the excited state, potentially leading to changes in the emission wavelength and quantum yield. The extent of this influence would also be dependent on the solvent polarity, as polar solvents can stabilize the excited state to a greater degree, often resulting in a red-shifted emission.
The analysis of Stokes shifts is critical as it provides insights into the excited-state relaxation processes. A large Stokes shift can be advantageous in applications such as fluorescent probes and sensors, as it minimizes the overlap between absorption and emission spectra, thereby improving the signal-to-noise ratio.
Table 2: Luminescence Data for 1,2,4-triazolo[4,3-a]pyridin-3-amine
| Property | Value |
| Emission Range | 460–545 nm |
| Stokes Shift (Triazole Ring) | 9410 cm⁻¹ |
| Stokes Shift (Pyridine Ring) | 7625 cm⁻¹ |
Data based on the reported spectrum of 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.comnih.gov
Computational and Theoretical Investigations of the 5 Ethoxy 1 2 3 Triazolo 4,3 a Pyridine System
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine. These ab initio and density functional theory methods solve the Schrödinger equation (or its density-based equivalent) to determine the molecule's preferred three-dimensional arrangement and the distribution of its electrons.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for such systems. inpressco.com
Calculations are typically performed with various basis sets, which are sets of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G and the more extensive 6-311G(2d,2p), are common choices. The 6-31G basis set provides a good starting point for geometry optimizations. inpressco.com For higher accuracy in energy and property calculations, larger basis sets like 6-311G(2d,2p) are employed. nih.govmdpi.com This basis set includes diffuse functions and multiple polarization functions, which allow for a more flexible and accurate description of electron distribution, especially in systems with heteroatoms and potential for delocalization like the triazolopyridine ring. nih.govresearchgate.net These calculations would be used to determine the ground-state energy and electron density distribution of 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine.
A crucial step in theoretical analysis is to find the molecule's most stable three-dimensional structure, known as its equilibrium geometry. This is achieved through geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, this would involve calculating the forces on each atom and adjusting their coordinates until a stationary point on the potential energy surface is reached.
Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. researchgate.netscispace.com To aid in the assignment of spectral bands, Potential Energy Distribution (PED) calculations are often carried out. nih.govmdpi.com PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to each vibrational normal mode, enabling a precise assignment of the observed spectral peaks. nih.govmdpi.com
Table 1: Illustrative Optimized Geometrical Parameters for a Triazolopyridine Scaffold (e.g., 1,2,4-triazolo[4,3-a]pyridin-3-amine) Calculated at the B3LYP/6-311G(2d,2p) Level. This table demonstrates the type of data obtained from geometry optimization. Specific values for 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine would require dedicated calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.38 Å |
| Bond Length | N2-C3 | 1.32 Å |
| Bond Length | C5-C6 | 1.39 Å |
| Bond Angle | N1-N2-C3 | 105.0° |
| Bond Angle | C5-N4-C9 | 118.5° |
| Dihedral Angle | C6-C5-N4-C9 | -0.5° |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. schrodinger.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comresearchgate.net For 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, DFT calculations would provide the energies of these orbitals and a map of their spatial distribution, indicating the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com
Table 2: Example Frontier Molecular Orbital Energies Calculated for a Triazolopyridine Derivative. This table is illustrative of typical output from FMO analysis. The actual values are dependent on the specific molecule and computational method.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular interactions, and the stability of molecules. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.
This analysis provides insights into hyperconjugative interactions, which are stabilizing effects resulting from the donation of electron density from a filled bonding orbital (or lone pair) to an adjacent empty antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. For 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, NBO analysis would reveal the extent of electron delocalization within the fused ring system and the stabilizing interactions involving the ethoxy substituent. researchgate.net
While DFT is widely used, other computational methods also play a role. Semi-empirical methods, such as PM3, are computationally less expensive and can be used for very large systems or for preliminary screenings. These methods use parameters derived from experimental data to simplify the calculations. When combined with a solvation model like COSMO (Conductor-like Screening Model), they can provide insights into the behavior of molecules in solution. researchgate.net
On the other end of the spectrum, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), can offer even greater accuracy by more explicitly including electron correlation effects. researchgate.net These methods are more computationally demanding but can be used to benchmark the results obtained from DFT calculations for smaller, representative systems.
Structure-Activity Relationship (SAR) Studies of Triazolopyridine Scaffolds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For the triazolopyridine scaffold, numerous SAR studies have been conducted to develop agents for various therapeutic targets. nih.govmdpi.com These studies systematically modify different parts of the molecule and assess the impact on potency, selectivity, and pharmacokinetic properties.
The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core is a privileged scaffold found in compounds targeting a range of enzymes and receptors. mdpi.comnih.gov SAR studies have explored the effects of substituents at various positions on the fused ring system. For example, investigations into triazolopyridine-based inhibitors have shown that modifications to aryl groups or side chains attached to the core can dramatically alter inhibitory potency and selectivity against different enzyme isoforms. nih.govnih.gov
In the context of 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine, an SAR study would analyze the contribution of the ethoxy group at the 5-position. Key questions would include:
Size and Lipophilicity: How does the size and oil-water partition coefficient of the ethoxy group influence binding to a biological target?
Electronic Effects: Does the electron-donating nature of the ethoxy group affect the electronic properties of the pyridine (B92270) ring and influence key interactions, such as hydrogen bonding or π-stacking?
Metabolic Stability: Is the ethoxy group a site of metabolic transformation, and how does this impact the compound's duration of action?
By comparing the activity of the 5-ethoxy derivative with analogs bearing different substituents (e.g., hydrogen, methoxy, larger alkoxy groups, or halogens) at the same position, researchers can build a comprehensive SAR model. mdpi.com This model provides crucial guidance for the rational design of new, more effective molecules based on the triazolopyridine scaffold. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a ligand-based approach to drug design that aims to build a statistical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For the researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine scaffold and its analogs, QSAR studies are pivotal in identifying the key structural features that govern their therapeutic effects. nih.gov The process involves calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties and then using statistical methods, like multiple linear regression (MLR), to create a mathematical model. dmed.org.uaimist.ma
A robust QSAR model is characterized by strong statistical parameters. For instance, a high coefficient of determination (R²) indicates a good fit of the model to the data. Cross-validation techniques, such as leave-one-out (LOO), are used to assess the model's predictive power, yielding a cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a predictive model. researchgate.netresearchgate.net Studies on related heterocyclic systems have successfully generated QSAR models with high predictive accuracy, enabling the reliable prediction of activity for new, unsynthesized compounds. imist.maresearchgate.net
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Measures how well the regression predictions approximate the real data points. | > 0.6 researchgate.net |
| Q² (Cross-validated R²) | Measures the predictive power of the model, assessed by internal validation (e.g., Leave-One-Out). | > 0.5 researchgate.netresearchgate.net |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low value mdpi.com |
Molecular Descriptors and Feature Selection for SAR Prediction
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. mdpi.com For a system like 5-Ethoxy- researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine, hundreds or even thousands of descriptors can be calculated, falling into categories such as:
Topological descriptors: Related to the 2D representation of the molecule, such as the Wiener index. imist.ma
Electronic descriptors: Describing the distribution of electrons, such as partial charges and dipole moments.
Steric descriptors: Related to the three-dimensional size and shape of the molecule, like molar volume. imist.ma
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, such as logP. mdpi.com
Given the large number of potential descriptors, feature selection is a critical step to avoid overfitting and build a robust model. mdpi.com Techniques like Principal Component Analysis (PCA) are used to reduce the dimensionality of the data and eliminate redundancy among descriptors. imist.ma Other methods, such as genetic algorithms or recursive feature elimination, systematically select a smaller subset of the most significant descriptors that have the highest correlation with the biological activity. dmed.org.uamdpi.com For example, studies on similar heterocyclic structures have identified descriptors related to molecular size, shape, and hydrophobicity as being crucial for their activity. mdpi.comimist.ma
Application of Machine Learning Algorithms in SAR Studies
In recent years, machine learning (ML) has become an increasingly important tool in QSAR and drug discovery. scielo.br ML algorithms can handle complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear regression methods. mdpi.com Various ML algorithms have been applied to SAR studies of heterocyclic compounds, including:
Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. scielo.brmdpi.com
Support Vector Machines (SVM) / Support Vector Regressor (SVR): A powerful algorithm that finds an optimal hyperplane to separate data points or predict continuous values. mdpi.commdpi.com
k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the activities of its closest neighbors in the descriptor space. mdpi.commdpi.com
These ML-based QSAR models often demonstrate superior predictive performance compared to conventional methods. mdpi.com By training on a dataset of known active and inactive compounds, these models can learn the complex patterns that define the structure-activity relationship and then be used to screen large virtual libraries of compounds to identify promising new candidates for synthesis and testing. scielo.brmdpi.com
| Algorithm | Principle | Application in SAR |
|---|---|---|
| Random Forest (RF) | Ensemble of decision trees. mdpi.com | Predicts activity by averaging the output of individual trees, robust to overfitting. researchgate.net |
| Support Vector Regressor (SVR) | Finds a function that deviates from the target values by a value no greater than a specified margin. mdpi.com | Effective for modeling non-linear relationships in structurally diverse datasets. mdpi.com |
| k-Nearest Neighbors (kNN) | Predicts activity based on the average activity of its 'k' nearest neighbors. mdpi.com | Simple to implement and useful for identifying clusters of active compounds. mdpi.com |
Comparative Molecular Field Analysis (CoMFA) Contour Models for SAR Elucidation
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a visual and quantitative understanding of how steric (shape) and electrostatic (charge) fields of a molecule influence its biological activity. researchgate.netresearchgate.net In a CoMFA study, a series of molecules, including derivatives of the researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine scaffold, are aligned, and their interaction energies with a probe atom are calculated at various points on a 3D grid.
The results are typically visualized as 3D contour maps superimposed on a representative molecule. researchgate.net
Steric Contour Maps: Green contours indicate regions where bulky groups are favored for enhancing activity, while yellow contours show regions where bulk is detrimental. researchgate.net
Electrostatic Contour Maps: Blue contours highlight areas where positive charge is favorable, while red contours indicate regions where negative charge (or electronegative groups) increases activity. researchgate.net
These maps provide intuitive guidance for drug design. For the 5-Ethoxy- researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine system, a CoMFA model could reveal, for example, that the ethoxy group is situated in a sterically favorable region or that modifying the electronic properties of the pyridine ring could enhance target binding. researchgate.net
Analysis of Inductive and Steric Effects on Reactivity and Function
The electronic and spatial characteristics of substituents on the researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine core directly impact the molecule's reactivity and biological function. The ethoxy group at the 5-position of the pyridine ring is a key modulator of these properties.
Inductive Effects: The oxygen atom in the ethoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I) on the pyridine ring. However, it can also participate in resonance, donating a lone pair of electrons (+M effect). The net electronic effect influences the electron density of the heterocyclic system, which can be crucial for interactions with biological targets, such as forming hydrogen bonds or coordinating with metal ions in an enzyme's active site. nih.gov
Steric Effects: The ethoxy group introduces steric bulk at the 5-position. As suggested by CoMFA studies, the size and shape of substituents are critical. researchgate.netresearchgate.net This bulk can either be beneficial, by promoting a better fit into a binding pocket, or detrimental, by causing steric clashes that prevent optimal binding. The flexibility of the ethyl chain also allows it to adopt various conformations, potentially adapting to the shape of a receptor site.
Understanding the interplay of these inductive and steric effects is essential for optimizing the structure of triazolopyridine derivatives to achieve desired biological activity. researchgate.net
Pharmacophore Modeling and Molecular Recognition Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features necessary for a molecule to be recognized by a specific biological target. dovepress.comijper.org A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.
Identification of Active Pharmacophores within Triazolopyridine Derivatives
For a class of compounds like triazolopyridine derivatives, identifying the common pharmacophoric features can explain their shared biological activity and guide the design of new molecules. nih.gov A pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. researchgate.net
Key pharmacophoric features often include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Aromatic Rings (AR)
Hydrophobic Features (HY)
Positive/Negative Ionizable Features
In the context of researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine derivatives, the nitrogen atoms within the fused ring system are potential hydrogen bond acceptors, a feature frequently critical for interaction with protein targets. nih.gov The planar aromatic structure can participate in π-π stacking interactions. The ethoxy group in 5-Ethoxy- researchgate.netnih.govdovepress.comtriazolo[4,3-a]pyridine can act as a hydrogen bond acceptor and contributes to the hydrophobic profile of the molecule. By developing a pharmacophore model, researchers can create a 3D query to search large chemical databases for novel, structurally diverse compounds that match the essential features and are therefore likely to possess similar biological activity. ijper.orgnih.gov
Molecular Docking Simulations to Investigate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanisms of ligands, such as derivatives of the nih.govunito.itnih.govtriazolo[4,3-a]pyridine scaffold, with their biological targets.
One significant application of molecular docking for this scaffold has been in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govunito.it Structure-based virtual screening identified the nih.govunito.itnih.govtriazolo[4,3-a]pyridine ring as a novel chemotype capable of binding to the IDO1 active site. unito.it Docking simulations revealed that the scaffold fits into a specific region of the enzyme known as pocket A. A crucial interaction involves one of the nitrogen atoms of the triazole ring coordinating with the central iron atom of the enzyme's heme group. unito.it Molecular dynamics simulations further confirmed that this binding pose is stable, with the nih.govunito.itnih.govtriazolo[4,3-a]pyridine moiety remaining securely anchored in pocket A, interacting with the heme group, while other parts of the molecule engage with adjacent pockets. unito.it
These computational models have been instrumental in guiding the synthesis of new analogues. For instance, docking studies highlighted that a hydrophobic substituent at the 6-position of the scaffold is essential for the interaction within pocket A. unito.it This led to the design of derivatives that showed improved potency, with some achieving sub-micromolar inhibitory concentrations (IC50). unito.it
The versatility of the nih.govunito.itnih.govtriazolo[4,3-a]pyridine scaffold has been demonstrated through its application to other therapeutic targets as well. In the search for new antimalarial agents, a virtual library of over 1500 compounds based on this scaffold was screened against the falcipain-2 enzyme, a critical cysteine protease in Plasmodium falciparum. nih.gov Molecular docking was used to filter the library and identify promising candidates, leading to the synthesis and in vitro testing of 25 compounds. nih.gov This in silico approach successfully identified novel derivatives with good antimalarial activity. nih.gov
| Target Enzyme | Scaffold Moiety | Key Predicted Interactions | Outcome of In Silico Guided Design |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 6-(trifluoromethyl)- nih.govunito.itnih.govtriazolo[4,3-a]pyridine | N1 of the triazole ring coordinates with the heme iron; scaffold occupies pocket A; interacts with Tyr126, Cys129, Val130, Phe163, Phe164. unito.it | Design of analogues with sub-micromolar potency and high selectivity. unito.it |
| Falcipain-2 (FP-2) | nih.govunito.itnih.govtriazolo[4,3-a]pyridine sulfonamides | Binding within the active site of the cysteine protease. | Identification of hits with good in vitro antimalarial activity (IC50 = 2.24 µM for the best compound). nih.gov |
Bioisosteric Replacements in Scaffold Design and Optimization
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for lead optimization. This approach is used to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. The nih.govunito.itnih.govtriazolo[4,3-a]pyridine system and related heterocyclic scaffolds are frequently subjected to bioisosteric modifications to fine-tune their biological activity.
The core nih.govunito.itnih.govtriazolo[4,3-a]pyridine scaffold itself can be considered a bioisostere of other important biological structures. For example, the related 1,2,4-triazolo[1,5-a]pyrimidine system has been successfully employed as a bioisosteric replacement for purines, carboxylic acids, and the N-acetyl fragment of ε-N-acetylated lysine, demonstrating the versatility of such fused heterocyclic systems in mimicking different pharmacophoric elements. nih.gov
In the context of scaffold design and optimization, bioisosteric replacements are applied to various parts of the molecule. During the development of IDO1 inhibitors, researchers explored replacing the trifluoromethyl group at the 6-position of the nih.govunito.itnih.govtriazolo[4,3-a]pyridine ring with a chloro-substituent. unito.it This change, however, resulted in poor activity, underscoring the sensitivity of the binding interaction to the nature of the substituent in that specific pocket. unito.it A more significant modification involved a "scaffold hopping" approach, where the pyridine ring was fused with a phenyl ring to create a nih.govunito.itnih.govtriazolo[4,3-a]quinoline system. This structural alteration led to a potent inhibitor with a nanomolar IC50 value, demonstrating that modifying the core ring system while preserving key binding interactions can be a successful optimization strategy. unito.it
Another example of a bioisosterism-guided approach can be seen in the development of inhibitors for P-glycoprotein-associated factor (PCAF). rsc.org Researchers successfully applied bioisosteric modification to replace a triazolophthalazine ring system with a triazoloquinazoline scaffold, while keeping other essential structural fragments necessary for binding. This led to the generation of potent anticancer agents. rsc.org Such strategies highlight how modifications to the core heterocyclic structure, including the strategic placement of nitrogen atoms, can be used to optimize molecular properties and biological activity.
| Original Scaffold/Fragment | Bioisosteric Replacement | Target/Application | Observed Effect on Activity |
| Purine (B94841) | 1,2,4-Triazolo[1,5-a]pyrimidine | General Drug Design | Serves as a viable surrogate, modulating biological activity. nih.gov |
| 6-Trifluoromethyl- nih.govunito.itnih.govtriazolo[4,3-a]pyridine | 6-Chloro- nih.govunito.itnih.govtriazolo[4,3-a]pyridine | IDO1 Inhibition | Significant drop in inhibitory activity. unito.it |
| nih.govunito.itnih.govTriazolo[4,3-a]pyridine | nih.govunito.itnih.govTriazolo[4,3-a]quinoline | IDO1 Inhibition | Led to a highly potent inhibitor (IC50 = 0.9 µM). unito.it |
| Triazolophthalazine | Triazoloquinazoline | PCAF Inhibition | Maintained or improved binding and anticancer activity. rsc.org |
Reactivity and Reaction Mechanisms Of 1 2 3 Triazolo 4,3 a Pyridine Systems
Isomerization Reactions: The Dimroth Rearrangement of Triazolopyridine Isomers
A significant isomerization pathway for the psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine scaffold is the Dimroth rearrangement, a well-documented process in heterocyclic chemistry where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement transforms the thermodynamically less stable psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine system into the more stable psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine isomer.
The accepted mechanism for the Dimroth rearrangement in analogous systems involves an initial protonation, followed by a heterocyclic ring-opening to form an intermediate. beilstein-journals.orgnih.gov Tautomerization and subsequent ring-closure lead to the rearranged, isomeric product. beilstein-journals.org For the psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine system, this process can be promoted by heat or acidic conditions. beilstein-journals.org
Research has shown that this transformation can occur in situ following the initial cyclization to form the [4,3-a] isomer. For instance, in the synthesis of certain phosphonylated triazolopyridines, boiling the reaction mixture after the formation of the psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine intermediate leads to its complete conversion into the corresponding psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine. beilstein-journals.org The presence of strong electron-withdrawing groups on the pyridine (B92270) ring, such as nitro groups, can significantly facilitate this rearrangement. In the case of 6,8-dinitro- psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridines, the rearrangement to the [1,5-a] isomer is so rapid that the initial [4,3-a] product cannot be isolated. researchgate.net
Table 1: Conditions Promoting Dimroth Rearrangement in Triazolopyridine Analogs
| Precursor System | Condition | Outcome | Reference |
|---|---|---|---|
| psu.edutandfonline.comrsc.orgTriazolo[4,3-a]pyridine | Boiling in reaction mixture | Complete conversion to psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine | beilstein-journals.org |
| 3,5-Dinitropyridine-2-yl hydrazones | Cyclization conditions | In situ rearrangement, only [1,5-a] isomer isolated | researchgate.net |
| psu.edutandfonline.comrsc.orgTriazolo[4,3-c]pyrimidines | Acid catalysis (HCl) | Spontaneous, but slow; accelerated by acid | nih.gov |
Nucleophilic Reactivity and Ring-Opening Pathways of Fused Triazoles (for analogs)
While the psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine system's primary reactivity often involves isomerization, related fused triazole systems, such as the isomeric psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridines, exhibit well-characterized reactions with nucleophiles and electrophiles that can lead to ring-opening. psu.edutandfonline.comrsc.org These reactions provide insight into the potential reactivity of the broader triazolopyridine class.
For the psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine ring, the triazole portion can be opened with the loss of molecular nitrogen when treated with various reagents. psu.edursc.org Reagents capable of inducing this transformation include bromine, aqueous sulphuric acid, and glacial acetic acid. psu.edursc.orgrsc.org The products of these reactions are substituted pyridines, such as dibromomethyl or hydroxymethyl derivatives. psu.edursc.org
Furthermore, nucleophilic substitution has been demonstrated on halogenated analogs. For example, bromo-substituted psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridines show activation towards nucleophilic attack at positions 5 and 7. tandfonline.com This allows for the displacement of the bromine atom by various nucleophiles, providing a route to a range of substituted pyridine derivatives after the subsequent opening of the triazole ring. tandfonline.com In a unique reaction, hydride reduction has been shown to open the six-membered pyridine ring of a psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine, yielding a triazolyl butadiene derivative. psu.edursc.org
Dimerization Processes and Proposed Mechanistic Investigations (for analogs)
In the solid state, substituted psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridines have been observed to form dimeric structures through intermolecular hydrogen bonding. Crystallographic studies of 1,2,4-triazolo[4,3-a]pyridin-3-amine show that two molecules are linked via N–H⋯N hydrogen bonds, forming a stable dimeric pair. nih.gov These dimers then arrange into stacks within the crystal lattice. nih.gov While this specific example involves a 3-amino substituent, which acts as a hydrogen bond donor, it demonstrates the capacity of the nitrogen atoms within the triazolopyridine core to act as hydrogen bond acceptors, a property that could be relevant for the 5-ethoxy derivative under appropriate conditions with suitable partner molecules.
Influence of Electronic and Steric Properties of Substituents on Reactivity
The reactivity of the psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine ring is highly dependent on the electronic and steric properties of its substituents. As noted previously, the presence of strong electron-withdrawing groups, such as one or more nitro groups on the pyridine ring, has a profound electronic effect, dramatically increasing the rate of the Dimroth rearrangement to the more stable psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine isomer. beilstein-journals.orgresearchgate.net
The nature of the substituents also influences the biological activity of these compounds, which is a direct consequence of their interactions with biological macromolecules. For example, in a study of RORγt inverse agonists, the psu.edutandfonline.comrsc.orgtriazolo[1,5-a]pyridine isomer (the product of the Dimroth rearrangement) was found to retain excellent inhibitory activity, whereas the corresponding psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine analog showed reduced activity. nih.gov This highlights how the precise arrangement of nitrogen atoms in the fused core—an electronic and structural factor—impacts molecular recognition.
Steric properties also play a crucial role. In the context of enzyme inhibition, the substitution of the psu.edutandfonline.comrsc.orgtriazolo[4,3-a]pyridine scaffold with a bulky naphthalene (B1677914) group resulted in a complete loss of activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This suggests that the large steric profile of the naphthalene moiety prevents the molecule from adopting the necessary conformation to bind effectively to the enzyme's active site. nih.gov
Table 2: Influence of Substituents on the Properties of Triazolopyridine Analogs
| System | Substituent | Observed Effect | Property Influenced | Reference |
|---|---|---|---|---|
| psu.edutandfonline.comrsc.orgTriazolo[4,3-a]pyridine | Nitro group(s) | Promotes facile Dimroth rearrangement | Isomerization Reactivity | beilstein-journals.orgresearchgate.net |
| psu.edutandfonline.comrsc.orgTriazolo[4,3-a]pyridine | Naphthalene | Loss of enzyme inhibitory activity | Biological Activity (Steric Hindrance) | nih.gov |
Emerging Applications and Material Science Research of Triazolopyridine Scaffolds
Applications in Organic Light Emitting Diodes (OLEDs) as Electron-Acceptor Units
The design of efficient and stable materials for Organic Light Emitting Diodes (OLEDs) is a key area of research. Triazolopyridine derivatives have been explored as components in these devices, particularly as bipolar host materials and in donor-acceptor-donor (D-A-D) or push-pull architectures. researchgate.net The rsc.orgnih.govrsc.orgtriazolo[4,3-a]pyridine moiety can function as an electron-acceptor unit due to the electron-deficient nature of the pyridine (B92270) and triazole rings.
In the context of OLEDs, the introduction of an electron-donating group, such as an ethoxy group at the 5-position, could modulate the electronic properties of the triazolopyridine core. This substitution would be expected to raise the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), potentially influencing the charge injection and transport properties of the material. The development of bipolar host materials, which can transport both holes and electrons, is crucial for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). By combining the electron-accepting triazolopyridine scaffold with electron-donating units, it is possible to create materials with balanced charge transport characteristics. researchgate.net
Research into triazolopyridine-based materials for OLEDs has highlighted the advantages of their fused, rigid structures which can lead to good thermal and morphological stability. researchgate.net Furthermore, the ability to create highly twisted π-conjugated structures by functionalizing the triazolopyridine core can be beneficial in maintaining high triplet energies, a desirable property for host materials in blue PhOLEDs. researchgate.net
| Compound Architecture | Key Features | Potential OLED Application |
| Donor-Acceptor-Donor (D-A-D) | Triazolopyridine as the acceptor core. | Bipolar host materials, emitters. |
| Push-Pull Systems | Electron-donating and -accepting groups on the triazolopyridine scaffold. | Emitters with tunable emission colors. |
| Twisted π-Conjugation | Sterically hindered derivatives of triazolopyridine. | Host materials with high triplet energies for PhOLEDs. researchgate.net |
Development of Fluorescent Sensors and Chemosensors
The inherent fluorescence of many triazolopyridine derivatives, coupled with the presence of nitrogen atoms capable of coordinating with analytes, makes them excellent candidates for the development of fluorescent sensors and chemosensors. researchgate.net These sensors can detect a variety of species, including metal ions, anions, and biologically relevant molecules, through changes in their fluorescence intensity or wavelength. researchgate.netacs.org
The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. For instance, the coordination of a metal ion to the nitrogen atoms of the triazolopyridine ring can modulate the electronic properties of the fluorophore, leading to a detectable change in its emission.
A series of highly fluorescent triazolopyridine–thiophene donor–acceptor–donor (D–A–D) type conjugated molecules have been synthesized and shown to have high absolute fluorescence quantum yields. rsc.org These compounds exhibit significant changes in their fluorescence properties in response to pH changes, making them effective and reversible fluorescent sensors for hydrogen ions. rsc.org The protonation and deprotonation of the pyridine ring are responsible for the observed changes in fluorescence. rsc.org
| Sensor Type | Target Analyte | Sensing Mechanism | Reported Observations |
| Triazolopyridine-thiophene D-A-D oligomers | pH (Hydrogen ions) | Protonation/deprotonation of the pyridine ring. | Reversible changes in fluorescence wavelength and intensity. rsc.org |
| Triazolopyridine derivatives | Metal ions (e.g., Zn²⁺, Cu²⁺) | Coordination with nitrogen atoms. | Fluorescence quenching or enhancement. acs.org |
| Triazolopyridine-based systems | Anions (e.g., F⁻, CN⁻) | Hydrogen bonding or coordination to a metal complex. | Changes in fluorescence or color. acs.org |
Catalytic Applications in Organic Synthesis and Beyond
The ability of the triazolopyridine scaffold to act as a ligand for transition metals opens up possibilities for its use in catalysis. The nitrogen atoms of the triazole and pyridine rings can chelate to a metal center, creating a stable complex that can catalyze a variety of organic transformations.
Iron(II) complexes featuring ligands that incorporate both triazole and pyridine moieties have been shown to be active in catalyzing oxidation reactions. nih.gov These complexes can activate oxidants like hydrogen peroxide to perform transformations such as the epoxidation of olefins. nih.gov The electronic and steric properties of the triazolopyridine ligand can be tuned by introducing substituents, which in turn can influence the catalytic activity and selectivity of the metal complex.
While specific catalytic applications of 5-Ethoxy- rsc.orgnih.govrsc.orgtriazolo[4,3-a]pyridine are not extensively documented, the general principles suggest its potential in this area. The ethoxy group could influence the electron density at the metal center, thereby modulating its catalytic properties. Further research into the synthesis and catalytic evaluation of metal complexes of ethoxy-substituted triazolopyridines is a promising avenue for exploration.
Utilization as Organic Sensitizers in High-Performance Solar Cells
Organic sensitizers are a critical component of dye-sensitized solar cells (DSSCs), responsible for light absorption and subsequent electron injection into a semiconductor material. The design of efficient organic sensitizers often involves a donor-π-acceptor (D-π-A) or a donor-acceptor-π-acceptor (D-A-π-A) architecture.
The rsc.orgnih.govresearchgate.nettriazolo[4,5-c]pyridine core has been identified as a component of organic sensitizers for high-performance solar cells. mdpi.com In a D-A-π-A configuration, the triazolopyridine moiety can act as an auxiliary acceptor, facilitating intramolecular charge transfer upon photoexcitation. This charge separation is essential for efficient electron injection from the dye's LUMO to the conduction band of the semiconductor (typically TiO₂). st-andrews.ac.ukresearchgate.net
| Sensitizer (B1316253) Architecture | Role of Triazolopyridine | Key Performance Parameters |
| D-A-π-A | Auxiliary acceptor. mdpi.com | Light-harvesting efficiency, power conversion efficiency. st-andrews.ac.ukresearchgate.net |
| D-π-A | Part of the π-conjugated bridge or acceptor unit. | Broadened UV-Vis absorption, suitable LUMO energy level. st-andrews.ac.uk |
Coordination Chemistry: Exploration as Bi- and Tridentate Chelating Ligands for Metal Ions
The coordination chemistry of triazolopyridine derivatives is well-established, with the nitrogen atoms of the heterocyclic system acting as excellent donor sites for metal ions. Depending on the substitution pattern, triazolopyridines can act as bidentate or tridentate ligands, forming stable complexes with a wide range of transition metals.
For instance, 3-(2-pyridyl)- rsc.orgnih.govrsc.orgtriazolo[4,3-a]pyridine has been shown to coordinate to metal ions such as iron(II), cobalt(II), nickel(II), and copper(II) in a bidentate fashion, utilizing the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring. rsc.orgnih.govresearchgate.net This coordination can lead to the formation of diverse structural motifs, including mononuclear complexes and coordination polymers. rsc.orgnih.govresearchgate.net
The introduction of an ethoxy group at the 5-position of the rsc.orgnih.govrsc.orgtriazolo[4,3-a]pyridine scaffold would primarily exert an electronic effect on the ligand's coordination properties. The electron-donating nature of the ethoxy group could increase the basicity of the nitrogen atoms, potentially leading to stronger metal-ligand bonds. The steric bulk of the ethoxy group is relatively small and is unlikely to significantly hinder the coordination of the ligand unless it is in close proximity to the coordinating nitrogen atoms.
| Ligand | Metal Ions | Coordination Mode | Resulting Structures |
| 3-(2-pyridyl)- rsc.orgnih.govrsc.orgtriazolo[4,3-a]pyridine | Fe(II), Co(II), Ni(II), Cu(II) | Bidentate (N(pyridine), N(triazole)). rsc.orgnih.govresearchgate.net | Mononuclear complexes, coordination polymers. rsc.orgnih.govresearchgate.net |
Advanced Research Perspectives and Future Directions for 5 Ethoxy 1 2 3 Triazolo 4,3 a Pyridine
Rational Design and Synthesis of Novel Derivatives with Tailored Properties
The nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, and the 5-ethoxy group provides a key point for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. Rational design strategies aim to leverage this scaffold to create novel derivatives with precisely tailored biological activities. This involves identifying a specific biological target—such as an enzyme or a receptor—and systematically modifying the parent structure to optimize interactions with the target's binding site.
Research on related 5-alkoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine derivatives has demonstrated the potential of this approach in developing potent anticonvulsant agents. nih.govnih.gov By modifying the alkoxy group and introducing various substituents on the triazolopyridine ring system, researchers can fine-tune the molecule's electronic and steric properties to enhance efficacy and reduce neurotoxicity. nih.gov For instance, the introduction of halogenated phenoxy groups at the 5-position has yielded compounds with significant anticonvulsant activity. nih.gov
Future research will focus on expanding this rational design approach to other therapeutic areas. Structure-activity relationship (SAR) studies, guided by biological screening, will be crucial. For example, derivatives can be designed as inhibitors for specific kinases, proteases, or epigenetic targets like bromodomains, which are often implicated in cancer and inflammatory diseases. nih.govresearchgate.netnih.govmssm.edu The design process involves creating a focused library of analogs by varying substituents at different positions of the triazolopyridine core to probe the chemical space around the biological target.
Table 1: Rational Design Strategies for nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine Derivatives
| Therapeutic Target/Goal | Design Strategy | Key Structural Modifications | Desired Properties |
|---|---|---|---|
| Kinase Inhibition (e.g., c-Met, VEGFR-2, p38) | Introduction of pharmacophores known to interact with the kinase hinge region and allosteric pockets. nih.govresearchgate.net | Modification of substituents at the 3- and 8-positions with groups capable of forming hydrogen bonds or hydrophobic interactions. | Enhanced potency, selectivity against a specific kinase, improved pharmacokinetic profile. |
| Epigenetic Modulation (e.g., BRD4) | Mimicking the acetyl-lysine binding motif recognized by bromodomains. nih.gov | Appending moieties that can form key hydrogen bonds with specific residues like asparagine in the binding pocket. nih.gov | Potent and selective inhibition of bromodomain activity, leading to anticancer effects. |
| Anticonvulsant Activity | Modulation of lipophilicity and blood-brain barrier penetration. nih.gov | Variation of the alkoxy chain length and introduction of substituted aryl groups at the 5-position. | Increased efficacy in seizure models, reduced neurotoxicity, favorable safety profile. |
| Antimalarial Agents (e.g., Falcipain-2 inhibition) | Structure-based design targeting the active site of parasitic enzymes. nih.gov | Introduction of sulfonamide fragments and various substituents on the triazole ring to optimize binding interactions. nih.gov | Potent inhibition of parasitic growth with low toxicity to host cells. |
Integration of Advanced Computational Methods with Experimental Research
The synergy between computational chemistry and experimental synthesis is a cornerstone of modern drug discovery and materials science. For 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine and its derivatives, in silico methods are invaluable for accelerating the research and development cycle. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the understanding of complex biological interactions before committing to resource-intensive laboratory work. nih.gov
Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a biological target. nih.govplos.org For example, docking studies can reveal how derivatives of the triazolopyridine scaffold fit into the active site of an enzyme, identifying crucial interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. researchgate.netnih.gov This information guides the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By developing 3D-QSAR models, researchers can identify the key steric and electronic features of the 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold that are critical for its activity, enabling the prediction of the potency of yet-unsynthesized analogs. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding event and the stability of the interaction. nih.gov
Table 2: Application of Computational Methods in nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine Research
| Computational Method | Application | Information Gained |
|---|---|---|
| Molecular Docking | Predict binding mode of derivatives in the active site of biological targets (e.g., kinases, proteases). nih.govnih.govnih.gov | Identification of key binding interactions, prediction of binding affinity, guidance for lead optimization. |
| Virtual Screening | Screening large virtual libraries of triazolopyridine derivatives against a specific target. nih.gov | Prioritization of a smaller, more manageable set of compounds for synthesis and biological evaluation. |
| 3D-QSAR | Correlate 3D molecular properties with biological activity for a series of analogs. researchgate.net | Understanding of structure-activity relationships, prediction of activity for novel compounds. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior and stability of the ligand-protein complex over time. nih.gov | Assessment of binding pose stability, characterization of conformational changes upon binding. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. plos.orgresearchgate.net | Early assessment of drug-likeness, identification of potential liabilities to guide compound design. |
| Density Functional Theory (DFT) | Analysis of molecular structure, electronic properties, and reaction mechanisms. mdpi.com | Calculation of molecular orbitals (HOMO/LUMO), prediction of vibrational spectra, elucidation of synthetic pathways. |
Exploration of Novel Synthetic Pathways for Green Chemistry Principles
The development of environmentally benign synthetic methodologies is a critical goal in modern chemistry. Future research on 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine will increasingly focus on incorporating the principles of green chemistry to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and energy-intensive purification steps.
Novel synthetic strategies for the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine core are being developed that align with green chemistry principles. These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions or the use of greener solvents. organic-chemistry.org
Catalyst-free reactions: Designing reactions that proceed efficiently without the need for, often toxic and expensive, metal catalysts is highly desirable.
Use of benign and recyclable media: Replacing volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact of a synthesis. organic-chemistry.org
One-pot reactions: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, purification steps, and waste generation. researchgate.net
Electrochemical synthesis: Utilizing electricity to drive chemical reactions can avoid the need for stoichiometric chemical oxidants or reductants, leading to a cleaner process. organic-chemistry.org
For example, an environmentally benign synthesis of N-fused 1,2,4-triazoles has been reported using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene glycol, a recyclable reaction medium. organic-chemistry.org Another approach involves an iodine-mediated oxidative C-N bond formation in water, a completely green solvent. organic-chemistry.org The application of these and other green methodologies to the synthesis of 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine and its derivatives is a promising direction for future research.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Triazolopyridines
| Parameter | Traditional Synthetic Methods | Potential Green Synthetic Alternatives |
|---|---|---|
| Solvents | Often rely on volatile and hazardous organic solvents (e.g., DMF, chlorinated hydrocarbons). | Water, polyethylene glycol (PEG), ionic liquids, or solvent-free conditions. organic-chemistry.org |
| Catalysts | May use stoichiometric amounts of harsh reagents or heavy metal catalysts (e.g., Palladium). organic-chemistry.org | Use of catalytic amounts of milder reagents (e.g., I2, Ceric Ammonium Nitrate), biocatalysts, or catalyst-free systems. organic-chemistry.org |
| Energy Input | Typically requires prolonged heating under reflux conditions. | Microwave irradiation or sonication to reduce reaction times and energy consumption. organic-chemistry.org |
| Waste Generation | Multi-step processes with intermediate isolation often generate significant waste. | One-pot procedures and reactions with high atom economy to minimize byproducts. researchgate.net |
| Reaction Conditions | Can involve harsh acidic or basic conditions and high temperatures. | Milder reaction conditions, often at room temperature. researchgate.netmdpi.com |
Expansion into Underexplored Material Science and Catalyst Development Areas
While the nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold has been extensively studied for its biological applications, its potential in material science and catalysis remains largely untapped. The nitrogen-rich, planar, and electron-deficient nature of the fused ring system imparts properties that could be highly valuable in these fields.
Material Science: The aromatic structure and presence of multiple nitrogen atoms make 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine and its derivatives interesting candidates for organic electronic materials. The nitrogen atoms can act as coordination sites for metal ions, opening the possibility of creating coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, porosity, or magnetic behavior. Furthermore, related nitrogen-rich heterocyclic systems have been investigated as organic sensitizers for dye-sensitized solar cells (DSSCs), suggesting a potential application for tailored triazolopyridine derivatives in photovoltaics. mdpi.com The ability to tune the electronic properties (e.g., the HOMO/LUMO energy levels) through chemical modification is key to optimizing performance in such devices.
Catalysis: The nitrogen atoms in the triazolopyridine ring system can act as ligands, binding to transition metals to form novel catalysts. Derivatives of 5-Ethoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine could be designed as bidentate or tridentate ligands for use in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric environment around the metal center can be systematically varied by altering the substituents on the triazolopyridine core, allowing for the fine-tuning of the catalyst's reactivity and selectivity. Exploring the coordination chemistry of this scaffold with various metals is a crucial first step in this research direction.
Table 4: Potential Future Applications in Material Science and Catalysis
| Field of Application | Potential Role of the Scaffold | Key Properties and Rationale |
|---|---|---|
| Organic Electronics | Building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). | Planar aromatic structure facilitates π-π stacking and charge transport. Nitrogen atoms can tune electron-accepting properties. |
| Coordination Polymers / MOFs | Organic linker to connect metal ion nodes. | Multiple nitrogen atoms provide coordination sites. The rigid structure is suitable for building robust frameworks. Potential for luminescent or porous materials. |
| Dye-Sensitized Solar Cells (DSSCs) | Component of an organic sensitizer (B1316253) dye. mdpi.com | Strong absorption in the visible spectrum (tunable via functionalization). Ability to inject electrons into a semiconductor material. |
| Homogeneous Catalysis | Ligand for transition metal catalysts. | Nitrogen atoms can coordinate to metal centers, influencing their catalytic activity and selectivity. Steric and electronic properties are tunable. |
| Corrosion Inhibition | Adsorbent on metal surfaces to prevent corrosion. | Nitrogen atoms can coordinate with the metal surface, forming a protective layer. |
Q & A
Q. What are the standard synthetic routes for 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine?
The compound is typically synthesized via cyclization reactions. A common method involves condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by oxidative cyclization using reagents like PhI(OAc)₂ . Alternative routes include copper-catalyzed cyclization of ethynylpyridine precursors . Key steps include optimizing reaction time (3–24 hours) and temperature (room temperature to 80°C), with ethanol or DMF as solvents .
Q. Which characterization techniques are critical for confirming the structure of triazolopyridine derivatives?
Essential techniques include:
Q. What are the primary biological applications of this compound derivatives?
These compounds exhibit herbicidal, antifungal, and enzyme-inhibitory activities. For example, 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine shows herbicidal activity against Echinochloa crusgalli at 37.5 g a.i. ha⁻¹, with selectivity for monocot weeds . Antifungal activity against Candida albicans is linked to hydrazone moieties .
Advanced Research Questions
Q. How can synthetic yields be improved for triazolopyridine derivatives?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15–30 minutes) and improves yields (up to 93%) via controlled dielectric heating .
- Green chemistry approaches : Use of NaOCl in ethanol at room temperature for oxidative cyclization, achieving 73% yield with minimal waste .
- Catalyst screening : Copper(I) iodide or Pd/C enhances regioselectivity in cyclization steps .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?
Discrepancies between computational predictions and experimental bioassays are addressed via:
- 3D-QSAR modeling : Comparative molecular field analysis (CoMFA) identifies steric/electrostatic contributions (e.g., logP values >3 correlate with herbicidal potency) .
- Molecular docking : Validates interactions with targets like 14-α-demethylase lanosterol (PDB: 3LD6) to prioritize synthetic analogs .
Q. How do substituents influence the biological activity of triazolopyridines?
Key substituent effects include:
- Electron-withdrawing groups (Cl, NO₂) : Enhance antifungal activity by increasing electrophilicity at the triazole ring .
- Alkyl/aryl chains : Propyl or benzyl groups at position 3 improve herbicidal activity by enhancing hydrophobic binding .
- Ethynyl groups : Enable π-π stacking with protein residues, as seen in retinol-binding protein (RBP4) antagonists .
| Substituent Position | Group | Biological Effect | Reference |
|---|---|---|---|
| 3 | Cl | Herbicidal (IC₅₀: 37.5 g/ha) | |
| 3 | Ph | Antifungal (MIC: 8 µg/mL) | |
| 5 | OEt | Solubility modulation |
Q. What computational tools predict the reactivity of triazolopyridine intermediates?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks . Molecular dynamics simulations model interactions with enzymes (e.g., CYP51 in fungal membranes) to guide functionalization .
Q. How are regioisomeric byproducts minimized during synthesis?
Strategies include:
- Temperature control : Lower temperatures (0–5°C) favor kinetically controlled cyclization over competing pathways .
- Protecting groups : Use of benzyloxy or methoxy groups to block undesired ring openings .
- Chromatographic separation : Reverse-phase HPLC resolves regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine) .
Methodological Considerations
Q. What protocols validate the purity of triazolopyridine derivatives?
Q. How are conflicting bioactivity results between in vitro and in vivo models addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
